molecular formula C24H38Na2O7S B13419532 disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B13419532
M. Wt: 516.6 g/mol
InChI Key: WKGOKAGROQBSHZ-WTCAICSISA-L
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Description

This compound is a disodium salt of a sulfated bile acid derivative with the molecular formula C₂₄H₃₈O₆S·2Na·H₂O and a molecular weight of 518.61 g/mol . It features a steroidal cyclopenta[a]phenanthrene backbone modified with a sulfonatooxy group at position 3 and a pentanoate side chain at position 15. The sulfate group enhances water solubility, making it distinct from non-ionic bile acid derivatives. It is structurally related to lithocholic acid but differs in functionalization, particularly the sulfation at C3 and the disodium counterion .

Properties

Molecular Formula

C24H38Na2O7S

Molecular Weight

516.6 g/mol

IUPAC Name

disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O7S.2Na/c1-14(4-9-22(26)27)18-7-8-19-17-6-5-15-12-16(31-32(28,29)30)10-11-23(15,2)20(17)13-21(25)24(18,19)3;;/h14-21,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1

InChI Key

WKGOKAGROQBSHZ-WTCAICSISA-L

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Hydroxyl and sulfonate groups are introduced through selective oxidation and sulfonation reactions.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The hydroxyl and sulfonate groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is part of a broader class of bile acid derivatives and pentanoate-containing molecules. Below is a comparative analysis with highlighted analogs:

Compound Name / ID Substituents/Modifications Molecular Weight (g/mol) Key Properties/Biological Activity Reference
Target Compound C3-sulfonatooxy, C17-pentanoate, disodium salt 518.61 Enhanced solubility due to sulfate; potential HDAC inhibition via pentanoate moiety
Methyl (4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-methoxy-... () C3-silyl ether, C7-methoxy, methyl ester ~650 (estimated) Lipophilic due to silyl/methoxy groups; used as synthetic intermediate
Methyl (4R)-4-[(3R,10S,13R,17R)-3-hydroxy-...pentanoate (Compound 7, ) C3-hydroxy, methyl ester 418.6 Lower solubility; tested for antimicrobial activity
Rhodium(II) pentanoate () Rhodium complexed with pentanoate 357.46 (Rh core) High therapeutic index against Ehrlich ascites tumor; acts via metal-carboxylate interactions
Sodium (3α,5β)-3-(sulfonatooxy)cholan-24-oate hydrate ( analog) C3-sulfate, C24-carboxylate 518.61 Similar sulfate modification but lacks pentanoate chain; used in bile acid metabolism studies

Physicochemical Properties

  • Solubility : The disodium sulfate group confers high water solubility, unlike methyl esters () or silylated analogs (), which are lipid-soluble .
  • Stability: Sulfated bile acids are more resistant to enzymatic degradation than non-sulfated versions, enhancing their metabolic half-life .

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